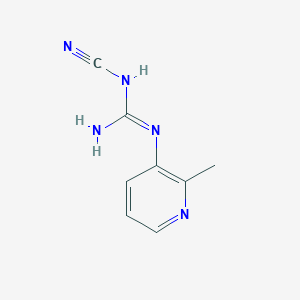
(Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-1-(2-methylpyridin-3-yl)guanidine is a chemical compound with the molecular formula C8H9N5. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group and a guanidine group attached to a pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-(2-methylpyridin-3-yl)guanidine typically involves the reaction of 2-methyl-3-aminopyridine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-Cyano-1-(2-methylpyridin-3-yl)guanidine involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1-(2-methylpyridin-3-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyano or guanidine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Cyano-1-(2-methylpyridin-3-yl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Cyano-1-(2-methylpyridin-3-yl)guanidine involves its interaction with specific molecular targets and pathways. The cyano and guanidine groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Cyano-1-(2-methylpyridin-3-yl)guanidine can be compared with other similar compounds, such as:
- 2-Cyano-1-(2-methylpyridin-3-yl)acetamide
- 2-Cyano-1-(2-methylpyridin-3-yl)thiourea
- 2-Cyano-1-(2-methylpyridin-3-yl)urea
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical properties and applications. The unique combination of the cyano and guanidine groups in 2-Cyano-1-(2-methylpyridin-3-yl)guanidine imparts distinct properties that make it valuable for specific research and industrial applications.
Properties
CAS No. |
861393-55-7 |
|---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-cyano-2-(2-methylpyridin-3-yl)guanidine |
InChI |
InChI=1S/C8H9N5/c1-6-7(3-2-4-11-6)13-8(10)12-5-9/h2-4H,1H3,(H3,10,12,13) |
InChI Key |
GNGDIYSTNULMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)N=C(N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


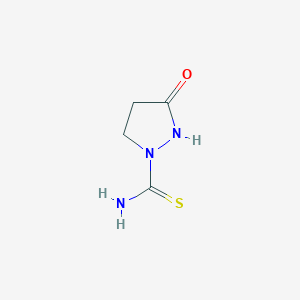
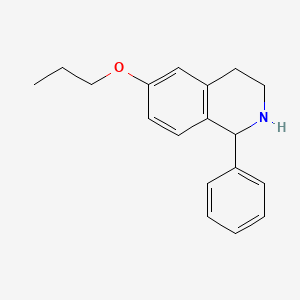
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)
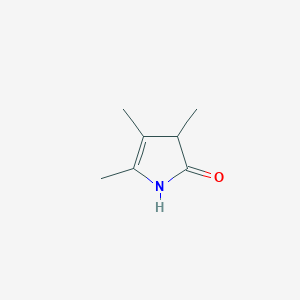
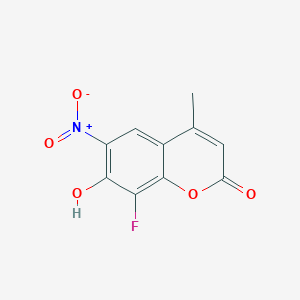
![6-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857121.png)

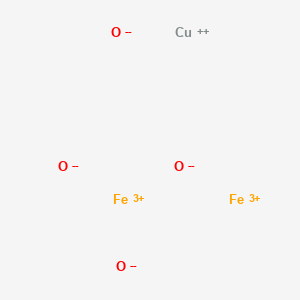
![6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B12857128.png)
![2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid](/img/structure/B12857133.png)
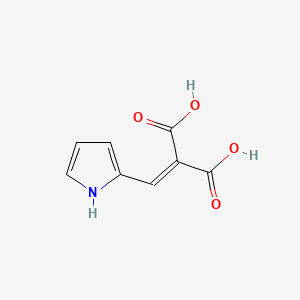
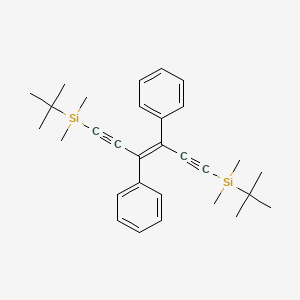
![Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-](/img/structure/B12857152.png)
